Cas no 2680801-90-3 (tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate)
tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate
- EN300-28274868
- 2680801-90-3
-
- Inchi: 1S/C9H13N3O4/c1-5(13)6-7(12-16-11-6)10-8(14)15-9(2,3)4/h1-4H3,(H,10,12,14)
- InChI Key: TVHVAHFQCOSZSI-UHFFFAOYSA-N
- SMILES: O(C(NC1C(C(C)=O)=NON=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 227.09060590g/mol
- Monoisotopic Mass: 227.09060590g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 94.3Ų
tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28274868-0.05g |
tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate |
2680801-90-3 | 95.0% | 0.05g |
$959.0 | 2025-03-19 | |
| Enamine | EN300-28274868-0.1g |
tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate |
2680801-90-3 | 95.0% | 0.1g |
$1005.0 | 2025-03-19 | |
| Enamine | EN300-28274868-0.25g |
tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate |
2680801-90-3 | 95.0% | 0.25g |
$1051.0 | 2025-03-19 | |
| Enamine | EN300-28274868-0.5g |
tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate |
2680801-90-3 | 95.0% | 0.5g |
$1097.0 | 2025-03-19 | |
| Enamine | EN300-28274868-1.0g |
tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate |
2680801-90-3 | 95.0% | 1.0g |
$1142.0 | 2025-03-19 | |
| Enamine | EN300-28274868-2.5g |
tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate |
2680801-90-3 | 95.0% | 2.5g |
$2240.0 | 2025-03-19 | |
| Enamine | EN300-28274868-5.0g |
tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate |
2680801-90-3 | 95.0% | 5.0g |
$3313.0 | 2025-03-19 | |
| Enamine | EN300-28274868-10.0g |
tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate |
2680801-90-3 | 95.0% | 10.0g |
$4914.0 | 2025-03-19 | |
| Enamine | EN300-28274868-1g |
tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate |
2680801-90-3 | 1g |
$1142.0 | 2023-09-09 | ||
| Enamine | EN300-28274868-5g |
tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate |
2680801-90-3 | 5g |
$3313.0 | 2023-09-09 |
tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate
Comprehensive Overview of tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate (CAS No. 2680801-90-3)
The compound tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate (CAS No. 2680801-90-3) is a specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its IUPAC name or CAS number, is a derivative of 1,2,5-oxadiazole, a heterocyclic scaffold known for its diverse biological activities. The presence of both acetyl and tert-butyl carbamate functional groups makes it a versatile intermediate for further chemical modifications.
In recent years, the demand for heterocyclic compounds like tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate has surged due to their potential applications in drug discovery. Researchers are particularly interested in its role as a building block for designing novel small-molecule inhibitors and biologically active agents. The compound's unique structure allows it to interact with various enzymatic targets, making it a valuable tool in high-throughput screening and structure-activity relationship (SAR) studies.
One of the most frequently searched questions related to this compound is: "What are the synthetic routes for tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate?" The synthesis typically involves multi-step organic reactions, starting with the formation of the 1,2,5-oxadiazole core, followed by acetylation and carbamate protection. Advanced techniques such as microwave-assisted synthesis and catalyzed coupling reactions have been explored to improve yield and efficiency.
The pharmacological properties of tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate are another hot topic among researchers. Preliminary studies suggest that its oxadiazole moiety may contribute to anti-inflammatory or antioxidant effects, although further in vitro and in vivo studies are needed to confirm these hypotheses. The compound's lipophilicity and molecular weight also make it a candidate for blood-brain barrier penetration, a critical factor in central nervous system (CNS) drug development.
From an industrial perspective, the scalability of tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate production is a key consideration. Companies specializing in custom synthesis and contract research often highlight this compound in their portfolios due to its growing demand. Optimizing reaction conditions and minimizing byproduct formation are common challenges addressed in process chemistry.
Environmental and regulatory compliance is another area of interest for users searching about this compound. While tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate is not classified as hazardous, proper handling protocols and waste disposal methods are essential to ensure safety. Researchers often inquire about its stability under various conditions and compatibility with green chemistry principles.
In summary, tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate (CAS No. 2680801-90-3) is a promising compound with broad applications in pharmaceutical research and organic synthesis. Its unique structural features and potential biological activities make it a subject of ongoing investigation. As the scientific community continues to explore its capabilities, this compound is likely to remain a focal point in drug discovery and chemical innovation.
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